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Abstract
Vutiglabridin, a synthetic derivative of the natural compound glabridin, has emerged as a

promising therapeutic agent with a primary mechanism centered on the modulation of

paraoxonase 2 (PON2) and paraoxonase 1 (PON1). This technical guide provides an in-depth

overview of vutiglabridin, from its chemical origins and synthesis to its multifaceted

mechanism of action and extensive preclinical and clinical evaluation. It is intended for

researchers, scientists, and drug development professionals, offering a comprehensive

resource detailing experimental protocols, quantitative data, and the signaling pathways

implicated in its therapeutic effects.

Introduction: From Glabridin to Vutiglabridin
Glabridin, a key isoflavan found in licorice root (Glycyrrhiza glabra), is recognized for its diverse

biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1]

[2] However, its therapeutic potential has been hampered by low chemical stability and

bioavailability.[3] To overcome these limitations, vutiglabridin was developed through chemical

modification of the glabridin backbone, resulting in an improved pharmacological profile.[3][4]

Vutiglabridin is a racemic mixture of (R)- and (S)-enantiomers.[5]

Mechanism of Action: A Tale of Two Paraoxonases
Vutiglabridin's primary mechanism of action involves the modulation of two key enzymes:

paraoxonase 2 (PON2) and paraoxonase 1 (PON1).
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PON2 Modulation: Enhancing Mitochondrial Integrity
and Autophagy
Vutiglabridin has been identified as a PON2 agonist.[4][6] PON2 is an intracellular enzyme

localized to the inner mitochondrial membrane, where it plays a critical role in cellular

antioxidant defense and the maintenance of mitochondrial integrity.[6] Vutiglabridin directly

binds to PON2, enhancing its activity and stability.[1][4] This interaction triggers a cascade of

downstream effects:

Alleviation of Oxidative Stress: By activating PON2, vutiglabridin mitigates the generation of

mitochondrial reactive oxygen species (ROS), thereby protecting cells from oxidative

damage.[6]

Preservation of Mitochondrial Function: Vutiglabridin helps maintain mitochondrial structure

and network connectivity, which are often compromised under conditions of oxidative stress.

[6]

Activation of Autophagy: Vutiglabridin promotes autophagy, a cellular process for degrading

and recycling damaged components, which is crucial for cellular homeostasis.[4]

These PON2-mediated effects are central to vutiglabridin's therapeutic potential in a range of

conditions, including non-alcoholic steatohepatitis (NASH), neurodegenerative diseases like

Parkinson's, and age-related cellular senescence.[1][4][6]
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PON1 Modulation: Impact on Lipid Metabolism
Vutiglabridin also directly interacts with PON1, an HDL-associated plasma enzyme that plays

a role in hydrolyzing oxidized lipids.[7] Vutiglabridin binds to PON1 with high affinity, protecting

it from oxidative damage and increasing its plasma levels and enzyme activity post-

transcriptionally.[7][8] This modulation of PON1 is believed to contribute to vutiglabridin's

beneficial effects on hyperlipidemia and obesity.[8]

Therapeutic Applications and Preclinical Evidence
Vutiglabridin has demonstrated therapeutic potential in a variety of preclinical models.

Obesity and Metabolic Disorders
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In high-fat diet-induced obese mouse models, vutiglabridin has been shown to reduce body

weight and improve metabolic parameters.[3][5] Specifically, in obese and hyperlipidemic

LDLR−/− mice, oral administration of vutiglabridin at 100 mg/kg significantly increased plasma

PON1 levels while decreasing plasma cholesterol levels, total fat mass, and body mass.[7]

Non-Alcoholic Steatohepatitis (NASH)
Vutiglabridin has shown promise in treating NASH by markedly reducing hepatic steatosis,

fibrosis, and inflammation in animal models.[4][9] Its therapeutic effects in NASH are attributed

to the promotion of lipid catabolism, activation of autophagy, and improvement of mitochondrial

dysfunction, all of which are hallmarks of effective NASH treatment.[4][9]

Neuroprotection
Vutiglabridin has demonstrated neuroprotective effects in a mouse model of Parkinson's

disease. It was found to penetrate the brain, bind to PON2, and restore mitochondrial

dysfunction in neuronal cells, leading to an alleviation of dopaminergic cell death and motor

impairments.[1][10]

Neovascular Age-Related Macular Degeneration (nAMD)
In a laser-induced choroidal neovascularization (CNV) mouse model of nAMD, vutiglabridin
was as potent as aflibercept in reducing CNV lesion volume.[11] Its mechanism in this context

is complementary to VEGF inhibition and is abrogated in PON2 knockout mice, confirming

PON2 as the target.[11]

Clinical Development: First-in-Human Studies
Vutiglabridin has undergone Phase I clinical trials to evaluate its safety, tolerability,

pharmacokinetics, and pharmacodynamics in healthy subjects.[5][12]

Study Design and Dosing
A randomized, placebo-controlled, single- and multiple-ascending dose (SAD and MAD) study

was conducted in healthy Korean and White subjects.[5][13]

SAD Study: Single oral doses ranging from 30 mg to 720 mg.[5]
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MAD Study: Once-daily oral doses of 240 mg and 480 mg for 14 days.[5]

Single Ascending Dose (SAD)
Multiple Ascending Dose (MAD)

30, 60, 120, 240, 480, 720 mg
Vutiglabridin or Placebo (8:2)

Safety & PK/PD Follow-up

240, 480 mg
Vutiglabridin or Placebo (8:2)

Once daily for 14 days

Healthy Korean & White Subjects
Screening

Randomization

SAD Cohorts MAD Cohorts

Click to download full resolution via product page

Pharmacokinetic Profile
The pharmacokinetic parameters of vutiglabridin are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Vutiglabridin (Single Ascending Dose)[5]
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Dose (mg)
Tmax (h,
median)

Cmax (ng/mL,
mean ± SD)

AUClast
(ng·h/mL,
mean ± SD)

t1/2 (h, mean ±
SD)

30 1.5 103 ± 31.8 1340 ± 385 49.3 ± 13.9

60 2.0 171 ± 46.9 2480 ± 643 55.4 ± 12.3

120 2.0 289 ± 98.7 4990 ± 1530 66.8 ± 17.5

240 3.0 443 ± 152 9080 ± 2610 79.1 ± 19.8

480 3.0 658 ± 204 16100 ± 4560 91.5 ± 20.7

720 3.0 823 ± 296 21600 ± 7120 98.6 ± 22.4

Table 2: Pharmacokinetic Parameters of Vutiglabridin (Multiple Ascending Dose)[5]

Dose
(mg)

Populatio
n

Tmax (h,
median)

Cmax,ss
(ng/mL,
mean ±
SD)

AUCτ,ss
(ng·h/mL,
mean ±
SD)

t1/2 (h,
mean)

Accumula
tion Ratio

240 Korean 3.0 973 ± 271
19900 ±

5430
- 2.20

480 Korean 4.0 1640 ± 453
36000 ±

9870
110 2.76

480 White 4.0 1180 ± 325
25800 ±

7090
73 2.45

Key Observations:

Vutiglabridin plasma concentrations increased rapidly, with a median Tmax of 1.5 to 3 hours

after a single dose.[5]

The increase in plasma concentration was less than dose-proportional.[5][12]
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The mean half-life was long, approximately 110 hours in Koreans and 73 hours in Whites in

the MAD study.[5][12]

Systemic exposure to vutiglabridin significantly increased when taken with a high-fat meal.

[5][13][14]

Plasma concentrations increased more than twofold after multiple administrations, with a

mean accumulation ratio ranging from 2.20 to 2.76.[5]

Safety and Tolerability
Single and multiple doses of vutiglabridin were generally well-tolerated in healthy subjects.[5]

[12] Most treatment-emergent adverse events (TEAEs) were mild in severity and resolved

spontaneously.[13] No clinically significant changes were observed in laboratory tests, physical

examinations, vital signs, or ECGs.[13] It is important to note that preclinical studies indicated

reproductive toxicity at high doses in rats.[13]

Experimental Protocols
In Vivo Model of Diet-Induced Obesity

Animals: C57BL/6J mice or LDLR−/− mice.[7]

Diet: High-fat diet (e.g., 60% kcal from fat) or Western diet to induce obesity and

hyperlipidemia.[7]

Treatment: Vutiglabridin administered via oral gavage at specified doses (e.g., 100 mg/kg)

for a defined period (e.g., three weeks).[7]

Endpoints: Body weight, total fat mass, plasma cholesterol levels, and plasma PON1 levels

and activity.[7][8]

First-in-Human Clinical Trial Protocol
Study Design: A randomized, placebo-controlled, single- and multiple-ascending dose study.

[5][13]

Participants: Healthy male subjects (Korean and White).[5][13]
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Intervention:

SAD: Single oral doses of vutiglabridin (30-720 mg) or placebo.[5]

MAD: Once-daily oral doses of vutiglabridin (240 or 480 mg) or placebo for 14 days.[5]

Assessments:

Safety and Tolerability: Monitored throughout the study via clinical laboratory tests,

physical examinations, vital signs, and ECGs.[5]

Pharmacokinetics: Plasma concentrations of vutiglabridin were measured at various time

points to determine parameters like Cmax, Tmax, AUC, and half-life.[5]

Pharmacodynamics: Exploratory biomarkers related to obesity and inflammation were

analyzed.[5][12]

Conclusion
Vutiglabridin represents a significant advancement in the development of glabridin-based

therapeutics. Its dual mechanism of action, targeting both PON1 and PON2, provides a strong

rationale for its potential efficacy in a range of metabolic, neurodegenerative, and age-related

diseases. The favorable safety and pharmacokinetic profile observed in early clinical trials

supports its continued investigation in patient populations. This technical guide provides a

foundational understanding of vutiglabridin for the scientific community, paving the way for

further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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